![molecular formula C23H27BrFNO2 B13839985 (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone](/img/structure/B13839985.png)
(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone is a complex organic compound characterized by the presence of bromine, fluorine, and a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes may include:
Halogenation: Introduction of bromine and fluorine atoms through halogenation reactions.
Amination: Incorporation of the amino group via nucleophilic substitution reactions.
Alkylation: Addition of the prop-2-enyl group through alkylation reactions.
Methanone Formation: Introduction of the methanone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones to alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Addition: Addition reactions involving the double bond in the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols.
Addition: Catalysts like palladium or platinum for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may be investigated for its efficacy in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
- (4-Iodophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
- (4-Methylphenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
Uniqueness
The uniqueness of (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives.
Eigenschaften
Molekularformel |
C23H27BrFNO2 |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
(4-bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone |
InChI |
InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-22-13-10-19(17-21(22)25)23(27)18-8-11-20(24)12-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3 |
InChI-Schlüssel |
ZQGTWYBVWBJYAX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


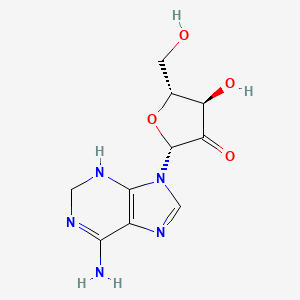
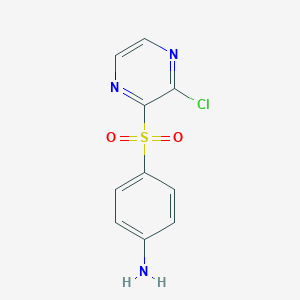
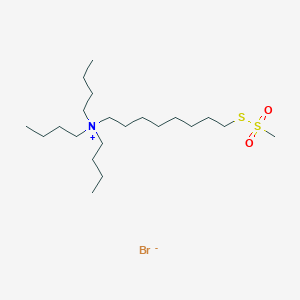
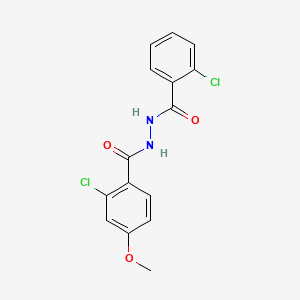
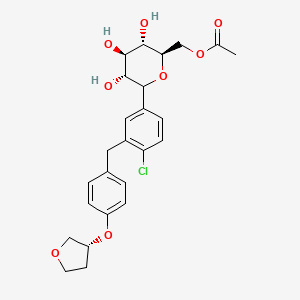
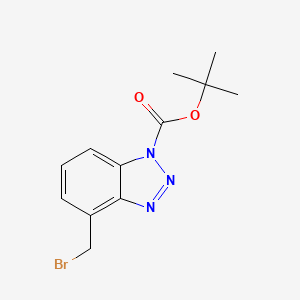
![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5](/img/structure/B13839945.png)

![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite](/img/structure/B13839956.png)
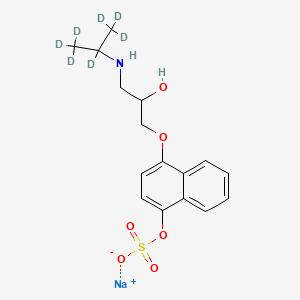
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile](/img/structure/B13839969.png)


